[2,4'-Bipyridine]-5-carboxamide
Description
[2,4'-Bipyridine]-5-carboxamide is a heterocyclic compound featuring two pyridine rings connected at the 2- and 4'-positions, with a carboxamide (-CONH2) substituent at the 5-position of the first pyridine ring. This structural arrangement enables unique coordination chemistry and photophysical properties. The compound’s ability to act as a bidentate ligand via its nitrogen atoms (2-N and 4'-N) facilitates the formation of stable metal-organic complexes, often leading to polymeric structures .
Properties
CAS No. |
834881-88-8 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)9-1-2-10(14-7-9)8-3-5-13-6-4-8/h1-7H,(H2,12,15) |
InChI Key |
UAQSDICVORVFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . Both methods require specific reaction conditions, such as the use of a base and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and efficiency. For example, the Ullmann coupling reaction, which involves the homocoupling of halogenated pyridines, is commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenated derivatives of [2,4’-Bipyridine]-5-carboxamide can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
[2,4’-Bipyridine]-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-5-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between [2,4'-Bipyridine]-5-carboxamide and its structural analogs, focusing on synthesis, properties, and applications:
Key Comparative Insights:
Coordination Chemistry: this compound coordinates with rare earth metals (e.g., Y, La) via 2-N and 4'-N atoms, forming stable polymeric complexes . In contrast, [2,2'-bipyridine]-5-carboxamide derivatives exhibit weaker metal-binding affinity but superior fluorescence when functionalized with amido groups .
Photophysical Properties: The asymmetric 5′-amido-[2,2′-bipyridine]-5-carboxamide unit displays intense fluorescence (λem ≈ 450 nm), unlike non-functionalized 2,2′-bipyridine, which is non-emissive .
Thermal Stability :
- This compound complexes decompose above 323 K, whereas [2,2'-bipyridine] derivatives are less thermally stable due to weaker metal-ligand bonds .
Pharmaceutical Relevance: [3,4'-Bipyridine]-5-carboxamide derivatives are key intermediates in cardiotonic drugs (e.g., Milrinone analogs) . Methyl-substituted analogs (e.g., 4-Methyl-[2,3'-bipyridine]-5'-carboxamide) demonstrate cytotoxicity against cancer cell lines, aligning with thiazolo[4,5-b]pyridine carboxamides’ bioactivity .
Biological Activity
[2,4'-Bipyridine]-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C10H8N2O
- Molecular Weight : 176.18 g/mol
- IUPAC Name : 5-carboxamide-2,4'-bipyridine
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
- Enzyme Inhibition : Potential as an inhibitor of specific enzymes related to disease processes.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. Its efficacy was tested against several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development in treating bacterial infections.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. A notable study investigated its effects on human cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF7).
Case Study: Anticancer Efficacy
- Cell Lines Tested : PC3, MCF7
- Assay Method : MTT assay for cell viability
- Results :
- PC3 cells showed a dose-dependent decrease in viability with an IC50 of 25 µM after 48 hours.
- MCF7 cells displayed similar results with an IC50 of 30 µM.
These findings indicate that this compound may induce cytotoxic effects in cancer cells, warranting further investigation into its mechanism of action.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may act through the following pathways:
- Inhibition of DNA Synthesis : By interacting with DNA polymerases.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways crucial for cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. Modifications to the bipyridine core or the carboxamide group could enhance its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity |
| Alteration of carboxamide substituents | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
